molecular formula C16H19NO3S B5771088 N-(3,4-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide

N-(3,4-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B5771088
M. Wt: 305.4 g/mol
InChI Key: AGGMAMGASRWQNQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with methoxy and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide typically involves the reaction of 3,4-dimethylaniline with 2-methoxy-5-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitrated or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry: N-(3,4-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: In biological research, this compound is used to study the interactions of sulfonamides with various enzymes and proteins. It helps in understanding the mechanism of action of sulfonamide-based drugs.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new antibiotics. Its structure can be modified to enhance its antibacterial activity and reduce resistance.

Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its sulfonamide group provides stability and enhances the color properties of the final products.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide
  • N-(3,5-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide
  • N-(3,4-dimethylphenyl)-4-methoxybenzenesulfonamide

Uniqueness: N-(3,4-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide is unique due to the specific positioning of its methoxy and methyl groups, which influence its chemical reactivity and biological activity. The presence of both electron-donating groups (methoxy and methyl) on the aromatic ring enhances its nucleophilicity, making it more reactive in electrophilic substitution reactions. Additionally, the specific arrangement of these groups can affect the compound’s binding affinity to target enzymes, thereby influencing its potency as an antibacterial agent.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-11-5-8-15(20-4)16(9-11)21(18,19)17-14-7-6-12(2)13(3)10-14/h5-10,17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGMAMGASRWQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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